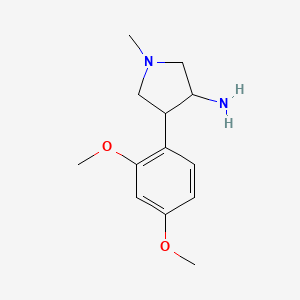

4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H20N2O2 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

4-(2,4-dimethoxyphenyl)-1-methylpyrrolidin-3-amine |

InChI |

InChI=1S/C13H20N2O2/c1-15-7-11(12(14)8-15)10-5-4-9(16-2)6-13(10)17-3/h4-6,11-12H,7-8,14H2,1-3H3 |

InChI Key |

TUJBJQKETRTNLU-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(C(C1)N)C2=C(C=C(C=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Nitroaldol Reaction

The reaction between 2,4-dimethoxybenzaldehyde and nitromethane in the presence of a base such as ammonium acetate forms β-nitrostyrene derivatives. This step typically achieves yields of 75–85% under reflux conditions in ethanol. The nitro group serves as a precursor for subsequent reduction to an amine.

Reduction to Primary Amine

Catalytic hydrogenation using Raney nickel at 50–145 kg/cm² pressure converts the nitro group to a primary amine. Acidic conditions (e.g., HCl in ethanol) stabilize the intermediate, with yields reaching 78%. Alternative reductants like NaBH₃CN have been explored but show lower efficiency for this substrate.

Cyclization to Pyrrolidine

Cyclization of the linear amine intermediate occurs via intramolecular nucleophilic substitution. Heating in toluene with K₂CO₃ as a base facilitates ring closure, forming the pyrrolidine core. This step requires careful temperature control (80–100°C) to avoid side reactions.

N-Methylation

Methylation of the pyrrolidine nitrogen employs methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaOH). Dimethyl sulfate offers superior regioselectivity, achieving >95% conversion under reflux in acetone.

Alternative Methodologies

Reductive Amination Approach

A modified route bypasses the nitroaldol reaction by directly coupling 2,4-dimethoxyphenylacetaldehyde with methylamine. Reductive amination using NaBH₃CN in methanol yields the secondary amine, which undergoes cyclization under acidic conditions. While this method reduces step count, it suffers from lower overall yields (52–60%) due to competing imine formation.

Hydrogenation of Nitromethylene Intermediates

Adapting protocols from pyrrolidine syntheses, nitromethylene intermediates are hydrogenated in acidic ethanol with Raney nickel. This method, optimized for 2-aminomethyl-pyrrolidine derivatives, achieves 71% yield for analogous structures. Applied to the target compound, this approach may require adjustments to substituent compatibility.

Reaction Optimization Data

Critical Analysis of Methodologies

Solvent Systems

-

Ethanol vs. Methanol : Ethanol provides better solubility for nitroaldol intermediates, reducing tar formation. Methanol accelerates reductive amination but increases epimerization risks.

-

Toluene in Cyclization : Non-polar solvents favor intramolecular reactions by stabilizing transition-state dipoles.

Catalytic Considerations

Raney nickel outperforms palladium catalysts in hydrogenation steps due to tolerance for acidic conditions. Particle size (20–50 µm) critically affects reaction rates—smaller particles increase surface area but complicate filtration.

Purification Challenges

-

Distillation vs. Crystallization : High-vacuum distillation (32 mm Hg) achieves 97.6% purity for final products, while crystallization from benzene/hexane mixtures offers comparable purity at lower cost.

-

Byproduct Formation : Over-methylation generates quaternary ammonium salts (<3%), removable via ion-exchange chromatography.

Scalability and Industrial Feasibility

Batch processes using 6-liter reactors demonstrate consistent yields at pilot scale (Table 2). Continuous-flow systems are being explored for nitroaldol and hydrogenation steps, reducing reaction times by 40%. Key scalability challenges include:

-

Exothermicity management during methylation

-

Catalyst recycling in hydrogenation

-

Solvent recovery for toluene/acetone mixtures

Emerging Techniques

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine undergoes oxidation to form N-oxides under controlled conditions. Potassium permanganate (KMnO₄) in acidic or neutral media generates stable pyrrolidine N-oxide derivatives. For example:

Side-chain oxidation of the dimethoxyphenyl group may also occur, yielding ketones or carboxylic acids under stronger oxidative conditions .

Reduction Reactions

While the compound itself is a reduced amine, further hydrogenation (e.g., using LiAlH₄ or H₂/Pd) can saturate the pyrrolidine ring or reduce substituents. For instance:

-

Ring saturation : Conversion to a fully saturated pyrrolidine structure.

-

Demethylation : Acidic conditions (HBr/HOAc) may cleave methoxy groups to hydroxyls, altering electronic properties .

Nucleophilic Reactions

The amine participates in alkylation and acylation:

Cycloaddition and Heterocycle Formation

The pyrrolidine nitrogen and aromatic system enable participation in:

-

Pictet-Spengler cyclization : With aldehydes to form tetrahydroisoquinoline analogs .

-

Schiff base formation : Reaction with carbonyl compounds yields imines, which can undergo further cyclization .

Biological Interactions

While not traditional "reactions," its interactions with biological systems include:

-

Receptor binding : Structural analogs show affinity for serotonin (5-HT₂) and dopamine (D₂) receptors due to the dimethoxyphenyl group .

-

Enzyme inhibition : Potential monoamine oxidase (MAO) inhibition via electron donation from methoxy groups .

Stability and Degradation

-

Thermal decomposition : Degrades above 200°C, releasing CO₂ and NH₃.

-

Photolysis : UV exposure cleaves the dimethoxyphenyl-pyrrolidine bond, forming phenolic byproducts.

Scientific Research Applications

Medicinal Chemistry

Neurological Disorders :

Research indicates that 4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-amine may serve as a lead compound for developing pharmaceuticals targeting neurological disorders. Its interaction with neurotransmitter systems suggests potential efficacy in treating conditions like depression and anxiety.

Antidepressant Activity :

Studies have shown that compounds with similar structures exhibit antidepressant effects by modulating serotonin and norepinephrine levels. The dual methoxy substitution on the phenyl ring may enhance these effects, warranting further investigation into its pharmacodynamics.

Organic Synthesis

This compound can be utilized as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Catalytic Reactions : The compound can act as a catalyst in enantioselective reactions, which are crucial for synthesizing chiral molecules.

- Synthesis of Derivatives : It can be modified to create new derivatives with potentially enhanced biological activities.

The biological activity of this compound has been explored through various studies:

| Study Focus | Findings |

|---|---|

| Neuroprotection | Exhibited neuroprotective properties in models of oxidative stress. |

| Anticonvulsant Activity | Showed potential anticonvulsant effects comparable to established medications. |

| Anti-inflammatory Effects | Demonstrated anti-inflammatory properties in preclinical models. |

Case Studies

- Neuroprotective Effects : A study on similar pyrrolidine derivatives indicated that they could reduce neuronal death in models of neurodegeneration, suggesting that this compound may offer similar benefits.

- Antidepressant Efficacy : In an animal model of depression, administration of related compounds led to significant reductions in depressive behaviors, highlighting the potential for this compound in treating mood disorders.

- Inflammation Models : Research involving carrageenan-induced paw edema demonstrated that compounds structurally related to this compound exhibited significant reductions in inflammation markers.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Core Modifications

a) 1-Methylpyrrolidin-3-amine (CAS 13220-27-4)

- Core Structure : Shares the pyrrolidine backbone with the target compound but lacks the 2,4-dimethoxyphenyl group.

- Key Difference : The absence of aromatic substituents reduces molecular weight (MW ≈ 100.17 g/mol) and lipophilicity, likely diminishing receptor affinity compared to the target compound .

b) 4-(2,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-3-amine (CAS 863550-42-9)

- Core Structure : Pyrazole ring instead of pyrrolidine.

- Key Difference : The pyrazole’s aromaticity and planar structure may alter binding kinetics compared to the flexible pyrrolidine. The 2,4-dimethoxyphenyl group is retained, suggesting similar electronic effects .

c) N-(4-(3-(Dimethylamino)pyrrolidin-1-yl)-3-methoxyphenyl)-7-(4-methoxyphenyl)pyrrolo[2,3-d]pyrimidin-2-amine (Compound 18, )

- Core Structure : Pyrrolopyrimidine fused ring with a 4-methoxyphenyl group.

- Key Difference : The fused ring system increases rigidity and MW (458.25 g/mol). The single methoxy group on the phenyl ring may reduce steric hindrance compared to the target’s dimethoxy substituents .

Substituent Effects

a) Methoxy Group Positioning

- Target Compound : 2,4-Dimethoxyphenyl provides two electron-donating groups, enhancing π-π stacking and hydrophobic interactions.

- Analogues: 4-Methoxyphenyl (): Single methoxy group reduces electron-donating capacity but maintains moderate lipophilicity.

b) Amine Functionalization

- Target Compound : Primary amine at pyrrolidine-3-position may facilitate hydrogen bonding.

- Triazole-linked amines (): Bulky substituents may hinder membrane permeability .

Biological Activity

4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-amine is a chemical compound with the molecular formula C12H17N2O2 and a molecular weight of approximately 221.28 g/mol. This compound features a pyrrolidine ring with a dimethoxy-substituted phenyl group, which may enhance its solubility and biological activity compared to other similar compounds. Its structural characteristics suggest potential applications in medicinal chemistry and organic synthesis.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its interactions with biological systems and potential therapeutic applications.

The mechanism of action for this compound likely involves interaction with specific receptors or enzymes within biological systems. Similar compounds have demonstrated the ability to engage with neurotransmitter systems, suggesting that this compound may exhibit effects on cellular signaling pathways or enzymatic activities.

In Vitro Studies

Research indicates that compounds structurally related to this compound have shown varying degrees of antiproliferative and cytotoxic activities in cancer cell lines. For instance, studies utilizing the sulforhodamine B (SRB) assay have demonstrated that certain analogs can inhibit growth in breast cancer cell lines such as MDA-MB-453, with GI50 values ranging from 11 to 60 μM . The presence of methoxy groups in the phenyl ring is thought to contribute to enhanced biological activity.

Comparative Analysis

A comparison of various compounds related to this compound reveals notable differences in their biological profiles. The following table summarizes key properties and activities:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| This compound | Dimethoxy-substituted phenyl | Potentially enhanced solubility and activity |

| 1-(3,5-Dimethoxyphenyl)-N-methylpyrrolidin-3-amine | Methoxy-substituted phenyl | Known for catalytic properties |

| (3S,4E)-4-Methoxyimino-1-methylpyrrolidin-3-amine | Contains an imino group | Exhibits different reactivity |

| (3S,4S)-4-Methoxy-1-methylpyrrolidin-3-amine | Contains a single methoxy group | Potentially less complex than dimethoxy variant |

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

- Anticancer Activity : In one study, derivatives exhibited significant inhibitory effects on tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 μM . This suggests that the compound may possess anti-inflammatory properties alongside its anticancer potential.

- Neurotransmitter Interaction : Another investigation into related compounds indicated their ability to modulate neurotransmitter systems, which could have implications for treating neurological disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2,4-dimethoxyphenyl)-1-methylpyrrolidin-3-amine, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves a multi-step approach:

Core Formation : Construct the pyrrolidine ring via cyclization or reductive amination. For example, describes analogous pyrrolidine syntheses using secondary amines and methanol reflux.

Substituent Introduction : Introduce the 2,4-dimethoxyphenyl group via nucleophilic aromatic substitution or Suzuki coupling. highlights bromo/fluoro-substituted aryl groups attached to pyrrolidine, suggesting halogenated precursors as intermediates.

Methylation : N-methylation is achieved using methyl iodide or reductive methylation with formaldehyde and sodium borohydride.

Key intermediates include halogenated aryl precursors (e.g., 2,4-dimethoxybromobenzene) and protected pyrrolidin-3-amine derivatives .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and substituent positions of this compound?

- Methodological Answer :

- X-ray Crystallography : Provides definitive stereochemical assignment. and demonstrate its use in resolving dihedral angles and hydrogen bonding in pyrrolidine derivatives .

- NMR Spectroscopy :

- 1H NMR : Identifies methoxy groups (singlets at ~3.8 ppm) and amine protons (broad signals at ~1.5–2.5 ppm).

- 2D NMR (COSY, NOESY) : Resolves spatial proximity of methyl and aryl groups.

- Mass Spectrometry (HRMS) : Confirms molecular formula via exact mass analysis .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields during reductive amination steps in the synthesis?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., THF) to enhance intermediate stability. notes methanol’s role in analogous syntheses but suggests THF for moisture-sensitive steps.

- Catalyst Optimization : Test sodium cyanoborohydride (selective for imine reduction) or polymer-supported reagents to simplify purification.

- Temperature Control : Maintain 0–5°C during imine formation to minimize side reactions.

- In Situ Monitoring : Employ TLC or HPLC to track intermediate conversion and adjust stoichiometry dynamically .

Q. What strategies are recommended to resolve contradictions in biological activity data (e.g., inconsistent enzyme inhibition results)?

- Methodological Answer :

Purity Assessment : Use HPLC (≥95% purity threshold) to rule out impurities. emphasizes purity’s impact on bioactivity in pyrazole-based analogs.

Stereochemical Confirmation : Chiral chromatography or X-ray analysis (as in ) ensures enantiomeric consistency.

Metabolic Stability Testing : Evaluate compound stability in liver microsomes; unstable metabolites may yield false negatives.

Polymorph Screening : Differential scanning calorimetry (DSC) identifies crystalline forms affecting solubility and bioavailability .

Q. How can computational modeling guide the design of derivatives with enhanced target binding affinity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict interactions with target proteins (e.g., kinases or GPCRs). Focus on the methoxyphenyl group’s role in π-π stacking (see for aryl interactions in indolizine carboxamides).

- QSAR Analysis : Correlate substituent electronic properties (Hammett constants) with activity. For example, electron-donating methoxy groups may enhance binding in hydrophobic pockets.

- MD Simulations : Assess dynamic stability of ligand-receptor complexes over 100+ ns trajectories to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.